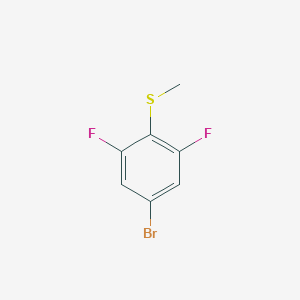

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene

Description

BenchChem offers high-quality 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,3-difluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2S/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGDUXRVLJLJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635132 | |

| Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648905-87-7 | |

| Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene

CAS Number: 648905-87-7

Introduction: A Versatile Building Block in Modern Drug Discovery

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is a strategically functionalized aromatic compound that serves as a valuable intermediate for researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom for facile cross-coupling reactions, two fluorine atoms to modulate physicochemical properties, and a methylsulfanyl group, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the methylsulfanyl moiety can be further oxidized to sulfoxide or sulfone groups, offering additional points for molecular interaction and property tuning.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important building block, grounded in established chemical principles and supported by relevant literature.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is provided below. These properties are essential for designing synthetic routes, purification procedures, and for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 648905-87-7 | [2] |

| Molecular Formula | C₇H₅BrF₂S | [2] |

| Molecular Weight | 239.08 g/mol | [2] |

| Appearance | Liquid (predicted) | |

| Purity | ≥97-98% (typical commercial grades) | [2][3] |

| SMILES | CSC1=C(F)C=C(Br)C=C1F | [2] |

| LogP | 3.4492 (calculated) | [2] |

Synthesis and Mechanism

The synthesis of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene can be efficiently achieved in a two-step process starting from the readily available 3,5-difluoroaniline. The first step involves the synthesis of the key intermediate, 1-bromo-3,5-difluorobenzene, via a Sandmeyer reaction. The second step introduces the methylsulfanyl group at the 4-position through a regioselective ortho-lithiation followed by quenching with an electrophilic sulfur source.

Part 1: Synthesis of 1-Bromo-3,5-difluorobenzene via Sandmeyer Reaction

The conversion of 3,5-difluoroaniline to 1-bromo-3,5-difluorobenzene is a classic and robust transformation. The causality behind this experimental choice lies in the high efficiency and reliability of the Sandmeyer reaction for introducing a bromine atom onto an aromatic ring from an aniline precursor.[4][5][6]

Experimental Protocol:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 3,5-difluoroaniline (1.0 eq) in 48% hydrobromic acid (HBr, 3.0-4.0 eq) is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored by testing for the absence of nitrous acid with starch-iodide paper.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr is prepared.

-

The cold diazonium salt solution is slowly added to the CuBr solution. The reaction mixture is then gently warmed to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure 1-bromo-3,5-difluorobenzene.

Caption: Synthesis of 1-bromo-3,5-difluorobenzene.

Part 2: Synthesis of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene via Ortho-Lithiation

The introduction of the methylsulfanyl group is achieved through a directed ortho-metalation. The fluorine atoms on the ring are activating groups for deprotonation at the adjacent position. This regioselectivity is a well-established principle in organolithium chemistry.[7][8] A patent describing a similar lithiation at the 4-position of 1-bromo-3,5-difluorobenzene to form a carboxylic acid provides strong evidence for the feasibility of this approach.[9] Quenching the resulting aryllithium intermediate with dimethyl disulfide (DMDS) provides the target compound.

Experimental Protocol:

-

Lithiation: A solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. The causality for using a low temperature is to prevent side reactions and ensure the stability of the aryllithium intermediate.

-

Quenching: Dimethyl disulfide (DMDS, 1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional hour at -78 °C and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-bromo-3,5-difluoro-4-(methylsulfanyl)benzene.

Caption: Synthesis of the target compound via ortho-lithiation.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the methylsulfanyl group (around δ 2.5 ppm) and a complex multiplet in the aromatic region (around δ 7.0-7.5 ppm) for the two aromatic protons, showing coupling to the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the four aromatic carbons attached to hydrogen and the methylsulfanyl group, and the two carbons attached to fluorine, which will exhibit characteristic C-F coupling.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (239.08 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations in the aromatic and aliphatic regions, C-F stretching bands, and C-S stretching vibrations.

Reactivity and Applications in Drug Discovery

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is a versatile building block for the synthesis of more complex molecules. The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents.

The methylsulfanyl group can be oxidized to the corresponding sulfoxide and sulfone. These oxidized sulfur functionalities are important in medicinal chemistry as they can act as hydrogen bond acceptors and modulate the electronic properties of the molecule.

The 3,5-difluoro substitution pattern is known to improve the metabolic stability of drug candidates by blocking potential sites of enzymatic oxidation. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the pKa of adjacent functional groups and enhance binding affinity to target proteins.

While specific examples of drug candidates containing the 1-bromo-3,5-difluoro-4-(methylsulfanyl)benzene scaffold are not widely reported in the public domain, the combination of functionalities present in this molecule makes it a highly attractive starting material for the synthesis of inhibitors of various enzymes and receptors in therapeutic areas such as oncology, inflammation, and infectious diseases.

Safety and Handling

Based on the available data for the precursor 1-bromo-3,5-difluorobenzene and related compounds, 1-bromo-3,5-difluoro-4-(methylsulfanyl)benzene should be handled with care in a well-ventilated fume hood.[10][11][12][13] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Information (for 1-Bromo-3,5-difluorobenzene): [10][11][13]

-

Pictograms:

-

GHS02: Flammable

-

GHS07: Harmful/Irritant

-

GHS09: Hazardous to the aquatic environment

-

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[11]

-

P273: Avoid release to the environment.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery. Its synthesis from readily available starting materials is straightforward, and its unique combination of functional groups provides multiple avenues for further chemical modification. This guide provides researchers and scientists with the essential technical information to effectively utilize this compound in their research and development endeavors.

References

-

PubChem. 1-Bromo-3,5-difluorobenzene. National Center for Biotechnology Information. [Link]

- Supporting Information for a scientific publication.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorinated Aromatic Intermediates: A Focus on 1-Bromo-3-(difluoromethoxy)benzene. [Link]

-

PrepChem.com. Synthesis of 4-bromo-2,6-difluorophenol. [Link]

-

NIST. 1-Bromo-3,5-difluorobenzene. NIST Chemistry WebBook. [Link]

-

SpectraBase. 1-bromo-4-(difluoro-methylsulfanylmethoxy)benzene. [Link]

-

Chemsrc. 1-Bromo-3,5-difluorobenzene. [Link]

-

Baran Lab. Directed (ortho) Metallation. [Link]

-

Baran Lab. Directed Metalation: A Survival Guide. [Link]

-

Organic Syntheses. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. [Link]

-

Bennetau, B., et al. Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1995, 1265-1271. [Link]

-

ResearchGate. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

NIST. Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook. [Link]

- Google Patents.

-

PubChem. 1-Bromo-3,5-difluoro-4-iso-pentyloxybenzene. National Center for Biotechnology Information. [Link]

- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). [Link]

-

ResearchGate. Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. [Link]

-

NIST. Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. 1-Bromo-3,5-difluorobenzene(461-96-1) 13C NMR [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. baranlab.org [baranlab.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 10. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An Integrated Spectroscopic and Chromatographic Approach to the Structural Elucidation of C7H5BrF2S

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of drug discovery and materials science, the precise identification and structural elucidation of novel chemical entities are paramount. The introduction of specific functional groups, such as halogens and sulfur-containing moieties, can dramatically alter a molecule's physicochemical and biological properties. This guide presents a comprehensive, multi-technique workflow for the unambiguous characterization of a compound with the molecular formula C7H5BrF2S. Using this formula as a case study, we will proceed from fundamental theoretical calculations to advanced spectroscopic and chromatographic analyses. This document serves as a detailed protocol and logical framework, emphasizing the synergy between different analytical techniques to ensure the highest degree of scientific rigor and confidence in structural assignment.

Part 1: Theoretical Analysis and In Silico Characterization of C7H5BrF2S

Before any bench work is initiated, a thorough theoretical analysis of the molecular formula provides critical insights that guide the experimental process.

Calculation of Molecular Weight and Isotopic Distribution

The molecular weight is the foundational data point. It is essential to distinguish between the monoisotopic mass (the mass of the ion with the most abundant isotopes) and the average molecular weight (the weighted average of all natural isotopes). High-resolution mass spectrometry (HRMS) measures the monoisotopic mass with high precision.[1][2]

Table 1: Calculated Molecular Weights for C7H5BrF2S

| Parameter | Value | Description |

| Monoisotopic Mass | 253.9269 Da | Calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ³²S). This is the value targeted in HRMS. |

| Average Molecular Weight | 255.09 g/mol | Weighted average of all natural isotopic masses. Useful for bulk sample measurements. |

The presence of bromine (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%) and sulfur (³²S ≈ 95.02%, ³³S ≈ 0.75%, ³⁴S ≈ 4.21%) creates a highly characteristic isotopic pattern in the mass spectrum. The M+2 peak, primarily due to the ⁸¹Br isotope, will be nearly equal in intensity to the monoisotopic (M) peak. This pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom.

Degree of Unsaturation (Double Bond Equivalents)

The degree of unsaturation indicates the total number of rings and/or multiple bonds within a molecule.

-

Formula: DBE = C - (H/2) - (X/2) + (N/2) + 1

-

For C7H5BrF2S: DBE = 7 - (5/2) - (3/2) + (0/2) + 1 = 7 - 2.5 - 1.5 + 1 = 4

A DBE of 4 is a strong indicator of an aromatic system, such as a substituted benzene or thiophene ring, which accounts for one ring and three double bonds.

Postulation of Plausible Isomeric Structures

Based on the DBE, several constitutional isomers can be proposed. The core structure is likely a bromodifluorophenyl ring attached to a sulfur-containing group (e.g., thiol, methyl sulfide) or a substituted thiophene.

Examples of Potential Isomers:

-

(Bromodifluorophenyl)methanethiol

-

1-Bromo-2,4-difluoro-3-(methylthio)benzene

-

2-Bromo-5-(difluoromethyl)thiophene

The subsequent experimental workflow is designed to differentiate between these and other possible isomers.

Part 2: Experimental Workflow for Structural Verification

The following sections detail the core analytical techniques required to confirm the molecular formula and elucidate the precise structure.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the definitive technique for confirming the elemental composition of a sample.[2] Its ability to provide mass measurements with high accuracy (typically < 5 ppm error) allows for the generation of a unique molecular formula, distinguishing it from other potential formulas with the same nominal mass.[3][4] For C7H5BrF2S, HRMS not only verifies the mass but also validates the presence of bromine and sulfur through the distinct isotopic pattern.[1]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The sample must be fully dissolved.

-

Instrumentation: Utilize an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.

-

Data Acquisition: Acquire the spectrum in high-resolution mode, ensuring a resolving power sufficient to separate the analyte from potential interferences (>10,000 FWHM).[3]

-

Data Analysis:

-

Identify the monoisotopic peak and compare its measured mass to the theoretical mass (253.9269 Da).

-

Analyze the isotopic cluster, confirming that the M+2 peak intensity is approximately 97% of the M peak, which is characteristic for a compound containing one bromine atom.

-

Use the instrument's software to calculate the elemental composition from the accurate mass and isotopic pattern.

-

Table 2: Expected vs. Experimental HRMS Data for [C7H5BrF2S+H]⁺

| Ion | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Relative Intensity (%) |

| [M+H]⁺ | 254.9347 | 254.9345 | -0.8 | 100.0 |

| [M+1+H]⁺ | 255.9318 | 255.9316 | -0.8 | 8.1 |

| [M+2+H]⁺ | 256.9327 | 256.9324 | -1.2 | 97.7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms. For a fluorinated compound, ¹⁹F NMR is an exceptionally powerful tool alongside standard ¹H and ¹³C NMR.[5][6]

Expertise & Causality:

-

¹H NMR: Reveals the number, environment, and connectivity of protons.

-

¹³C NMR: Shows the number and type of carbon atoms (aliphatic, aromatic, carbonyl, etc.).

-

¹⁹F NMR: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in high sensitivity.[7] Its chemical shift is extremely sensitive to the local electronic environment, offering a wide spectral window (~800 ppm) that minimizes signal overlap and provides exquisite resolution for distinguishing subtle structural differences.[7][8]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). It is common to run ¹⁹F NMR experiments with both proton and carbon decoupling.[7]

-

Data Analysis:

-

Integrate the signals in the ¹H NMR to determine the relative number of protons.

-

Analyze the chemical shifts (δ) in all spectra to infer the electronic environment of each nucleus.

-

Crucially, analyze the spin-spin coupling constants (J-values) between ¹H-¹H, ¹H-¹⁹F, and ¹⁹F-¹⁹F nuclei to establish through-bond connectivity and stereochemical relationships. Long-range ¹⁹F-¹⁹F coupling is common and informative.[7]

-

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[9] For C7H5BrF2S, it can quickly confirm the presence of aromatic C-H, C=C, C-F, C-Br, and C-S bonds.

Table 3: Key IR Vibrational Frequencies for C7H5BrF2S

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| C-S Stretch | 800 - 600 | Medium-Weak |

| C-Br Stretch | 650 - 550 | Medium-Strong |

Part 3: Integrated Data Analysis & Visualization

Scientific integrity demands that a proposed structure be consistent with all acquired data. The power of this workflow lies in the convergence of evidence from independent techniques.

Trustworthiness: The process is self-validating. The molecular formula confirmed by HRMS must be the same formula whose ¹H, ¹³C, and ¹⁹F NMR signals can be fully assigned to a single, plausible structure. That structure, in turn, must possess the functional groups identified by IR spectroscopy. Any discrepancy indicates an incorrect structural assignment or the presence of an impurity.

Workflow Visualization

The following diagram illustrates the logical flow of the characterization process, from initial analysis to final structural confirmation.

Caption: Workflow for the structural elucidation of C7H5BrF2S.

Part 4: Safety and Handling of Organohalogen Compounds

Professionals in research and drug development must prioritize safety. Brominated and fluorinated organic compounds require careful handling due to their potential reactivity and toxicity.[10][11]

Core Safety Protocols:

-

Engineering Controls: Always handle volatile organohalogen compounds within a certified chemical fume hood to prevent inhalation exposure.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield if necessary, a flame-resistant lab coat, and chemically resistant gloves. Consult a glove compatibility chart for the specific compound and solvents being used.[10][11]

-

Storage: Store compounds away from incompatible materials such as strong oxidizing or reducing agents.[10] Ensure containers are clearly labeled with the chemical name and all relevant hazard warnings.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations. Many halogenated compounds are considered hazardous waste.

The introduction of fluorine can significantly alter the biological properties of a molecule, and some fluorinated compounds can be metabolically toxic or environmentally persistent.[10][12] A thorough risk assessment should be conducted before beginning any experimental work.

References

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Grokipedia. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

High-resolution mass spectrometers. PubMed. [Link]

-

Nmr spectroscopy of fluorine 19. Slideshare. [Link]

-

Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. [Link]

-

A beginner's guide to 19F NMR and its role in drug screening. ScienceDirect. [Link]

-

Element 2 | High Resolution ICP-MS. GFZ. [Link]

-

Quantitative Determination of Absolute Organohalogen Concentrations in Environmental Samples by X-ray Absorption Spectroscopy. PubMed. [Link]

-

Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC - NIH. [Link]

-

Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

-

Characterizing the Organohalogen Iceberg: Extractable, Multihalogen Mass Balance Determination in Municipal Wastewater Treatment Plant Sludge. NIH. [Link]

-

(PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]

-

Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

-

Brominated flame retardants and per- and polyfluoroalkyl substances. ResearchGate. [Link]

-

Brominated and Fluorinated Organic Pollutants in the Breast Milk of First-Time Irish Mothers: Is There a Relationship to Levels in Food? PubMed. [Link]

Sources

- 1. measurlabs.com [measurlabs.com]

- 2. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. as.uky.edu [as.uky.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. dollycorporation.com [dollycorporation.com]

- 12. researchgate.net [researchgate.net]

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene material safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling and Application of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene (CAS No. 648905-87-7), designed for researchers, scientists, and professionals in drug development. Given the limited availability of a detailed Material Safety Data Sheet (MSDS) for this specific compound, this guide employs a scientifically grounded approach by referencing the well-documented safety profile of its close structural analogue, 1-Bromo-3,5-difluorobenzene (CAS No. 461-96-1). The addition of the methylsulfanyl group may influence certain properties, and this is taken into consideration. This guide synthesizes available data to ensure operational safety and contextualize the compound's utility in modern research.

Compound Identification and Structural Context

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is a substituted aromatic compound of significant interest as a building block in medicinal chemistry and materials science. Its trifunctional nature—a reactive bromine atom for cross-coupling, electron-withdrawing fluorine atoms to modulate electronic properties and metabolic stability, and a methylsulfanyl group—makes it a versatile intermediate.

Key Identifiers:

-

Chemical Name: 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene

-

Synonym(s): 5-Bromo-1,3-difluoro-2-methylsulfanylbenzene[1]

-

CAS Number: 648905-87-7[1]

-

Molecular Formula: C₇H₅BrF₂S[1]

-

Molecular Weight: 239.08 g/mol [1]

The structural analogue used for inferring safety data, 1-Bromo-3,5-difluorobenzene, lacks the methylsulfanyl group. The safety and handling protocols derived from this analogue provide a robust baseline for ensuring laboratory safety.

Hazard Identification and GHS Classification (Inferred)

Based on the GHS classifications for the parent scaffold, 1-Bromo-3,5-difluorobenzene, the target compound should be handled as a substance with multiple hazards. The presence of the sulfur-containing methylsulfanyl group introduces the additional risk of releasing toxic sulfur oxides upon combustion.

| Hazard Category | GHS Classification (based on 1-Bromo-3,5-difluorobenzene) | Hazard Code | Precautionary Statement Examples | Source(s) |

| Physical Hazard | Flammable Liquid, Category 3 | H226 | P210: Keep away from heat, sparks, open flames. | [2][3] |

| Health Hazard | Acute Toxicity, Oral, Category 4 | H302 | P270: Do not eat, drink or smoke when using this product. | [2][3] |

| Skin Irritation, Category 2 | H315 | P280: Wear protective gloves/protective clothing. | [2][3] | |

| Skin Sensitization, Category 1 | H317 | P272: Contaminated work clothing should not be allowed out. | [2][3] | |

| Specific Target Organ Toxicity (Repeated Exposure), Category 2 | H373 | P314: Get medical advice/attention if you feel unwell. | [2] | |

| Environmental Hazard | Hazardous to the aquatic environment, acute, Category 1 | H400 | P273: Avoid release to the environment. | [2][3] |

| Hazardous to the aquatic environment, long-term, Category 1 | H410 | P391: Collect spillage. | [2][3] |

Safe Handling, Storage, and Personal Protective Equipment (PPE)

A rigorous adherence to safety protocols is paramount when working with this compound. The causality for these measures is rooted in the compound's flammability, potential toxicity, and reactivity.

Handling Protocols

-

Ventilation: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3][4]

-

Ignition Sources: As a flammable liquid, all sources of ignition (open flames, hot surfaces, sparks) must be strictly excluded from the handling area.[4][5][6] Use only spark-proof tools and explosion-proof equipment.[5][6]

-

Static Discharge: Ground and bond containers during material transfer.[4][6] This is a critical step because pouring or agitating the liquid can generate a static charge sufficient to ignite flammable vapors.

-

Personal Hygiene: Avoid contact with skin and eyes.[5][7] Do not eat, drink, or smoke in the laboratory.[3][6] Wash hands and face thoroughly after handling.[3][4]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[4][5][6][8]

-

Incompatibilities: Keep away from strong oxidizing agents, which can lead to vigorous and potentially explosive reactions.[5][6][7]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to create a barrier between the researcher and the chemical.

| Protection Type | Recommended Equipment | Rationale and Specifications | Source(s) |

| Eye/Face Protection | Chemical splash goggles and face shield | Standard safety glasses are insufficient. Goggles must provide a seal against splashes, and a face shield is required when handling larger quantities or when there is a significant splash risk. | [6][8] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Gloves must be selected based on their resistance to halogenated aromatic compounds. Always inspect gloves for integrity before use and change them immediately if contamination is suspected. | [3][6][8] |

| Body Protection | Flame-retardant laboratory coat and/or chemical apron | Protects skin from incidental contact and provides a layer of protection against fire. For larger-scale work, chemically impervious coveralls are recommended. | [8] |

| Respiratory Protection | Not required under normal fume hood use | If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary. | [6][8] |

Safe Handling Workflow Diagram

Caption: Logical workflow for the safe handling of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene.

Emergency Procedures

First Aid Measures

Immediate and appropriate action is critical in case of exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek medical attention, especially if irritation or a rash develops.[3][6][9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][6][9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][6][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[6][10]

-

Unsuitable Extinguishing Media: A full water jet may be ineffective and could spread the fire.

-

Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[3] Combustion will produce hazardous decomposition products, including carbon oxides, hydrogen halides (HBr, HF), and toxic sulfur oxides.[5] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Shut off all ignition sources. Ensure adequate ventilation. Wear the full personal protective equipment described in Section 3.3.

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[5][7] Collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[5][6][7] Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic life.[3][5][6]

Physicochemical and Toxicological Profile

Physicochemical Data

Limited data is available for the target compound. The table below compares its known properties with those of its structural analogue.

| Property | 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene | 1-Bromo-3,5-difluorobenzene (Analogue) | Source(s) |

| CAS Number | 648905-87-7 | 461-96-1 | [1] |

| Molecular Formula | C₇H₅BrF₂S | C₆H₃BrF₂ | [1] |

| Molecular Weight | 239.08 g/mol | 192.99 g/mol | [1] |

| Physical State | Not specified (likely liquid or low-melting solid) | Clear, colorless to light yellow liquid | [11] |

| Boiling Point | Data not available | 140 °C (lit.) | [11] |

| Density | Data not available | 1.676 g/mL at 25 °C (lit.) | [11] |

| Flash Point | Data not available | 44 °C (111.2 °F) - closed cup | |

| LogP | 3.4492 (calculated) | Data not available | [1] |

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[3]

-

Conditions to Avoid: Keep away from heat, flames, sparks, and other ignition sources.[3][5]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr, HF), and sulfur oxides (SOx).[5]

Toxicological Information (Inferred)

The toxicological properties of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene have not been fully investigated. However, based on its analogue, exposure may lead to:

-

Acute Effects: Harmful if swallowed.[2][5] Causes skin irritation.[2][5]

-

Sensitization: May cause an allergic skin reaction (skin sensitization).[2][5] Symptoms can include rash, itching, and swelling.[6]

-

Chronic Effects: May cause damage to organs (e.g., blood, hematopoietic system) through prolonged or repeated exposure.[2][5][6]

Application in Synthetic Chemistry

This class of molecule is highly valued in drug discovery and development. The bromine atom serves as a versatile synthetic handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[12] The difluoro substitution pattern is often used to enhance metabolic stability and modulate the physicochemical properties (e.g., pKa, lipophilicity) of a drug candidate.[12][13]

Role in Cross-Coupling Reactions

Caption: General scheme for the utility of the title compound in palladium-catalyzed cross-coupling reactions.

References

-

The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.). Pharmaffiliates. [Link]

-

1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. (n.d.). Molbase. [Link]

-

1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem. (n.d.). PubChem. [Link]

- Process for the preparation of 1-bromo-3,5-difluorobenzene. (1997).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1-Bromo-3,5-difluorobenzene - Safety Data Sheet [chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. emsdiasum.com [emsdiasum.com]

- 11. 1-Bromo-3,5-difluorobenzene | 461-96-1 [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

A Technical Guide to the Spectral Characterization of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene

This guide provides an in-depth analysis of the spectral data for the novel compound 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a multi-faceted spectroscopic approach. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in the comprehensive characterization of this compound.

Introduction: The Significance of Structural Elucidation

In the realm of pharmaceutical sciences, the precise characterization of a molecule's structure is a cornerstone of drug discovery and development.[1][2] The biological activity of a compound is intrinsically linked to its three-dimensional arrangement of atoms. Therefore, unambiguous structural confirmation is paramount for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards.[3][4] 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene, with its unique substitution pattern on the benzene ring, presents an interesting case for detailed spectroscopic analysis. The presence of bromine, fluorine, and a methylsulfanyl group imparts specific electronic and steric properties that can be effectively probed by modern analytical techniques.

This guide will not only present the spectral data but also delve into the rationale behind the experimental choices and the interpretation of the resulting spectra, providing a holistic understanding of the molecule's chemical identity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[1][2][5][6] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring and the nature of the methylsulfanyl group.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | Triplet (t) | 1H | Ar-H |

| ~ 2.5 | Singlet (s) | 3H | S-CH₃ |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 (dd) | C -F |

| ~ 130 (t) | C -S |

| ~ 115 (dd) | C -H |

| ~ 110 (t) | C -Br |

| ~ 15 | S-CH₃ |

Note: 'd' denotes a doublet and 't' denotes a triplet, arising from coupling with fluorine atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard approach for acquiring high-quality NMR spectra for a small molecule like 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. The choice of solvent is critical to avoid interference from proton signals of the solvent itself.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) to achieve better signal dispersion and resolution.[5]

-

¹H NMR Acquisition:

-

Perform a standard one-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Optimize the acquisition time and relaxation delay to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Caption: Workflow for NMR data acquisition and analysis.

Interpretation of the NMR Spectra

The predicted ¹H NMR spectrum is expected to show two distinct signals. The aromatic proton, being flanked by two fluorine atoms, would appear as a triplet due to coupling with the two equivalent fluorine nuclei. The methyl protons of the methylsulfanyl group, being isolated from other protons, would appear as a singlet.

The ¹³C NMR spectrum provides a more detailed picture of the carbon skeleton. The carbon atoms directly attached to fluorine will exhibit large coupling constants, appearing as doublets of doublets. The carbon attached to the sulfur atom and the carbon attached to the bromine atom are expected to appear as triplets due to coupling with the two meta-fluorine atoms. The upfield signal around 15 ppm is characteristic of the methyl carbon of the methylsulfanyl group.

II. Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[3][4][7][8] It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[9][10]

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 238/240 | High | [M]⁺ (Molecular Ion Peak) |

| 223/225 | Moderate | [M - CH₃]⁺ |

| 160 | Moderate | [M - Br]⁺ |

| 113 | Low | [C₆H₂F₂]⁺ |

Note: The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio will result in isotopic peak patterns for bromine-containing fragments.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

For a non-volatile small molecule like 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene, ESI is a suitable soft ionization technique.[4][7]

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are ionized, typically forming [M+H]⁺ or [M+Na]⁺ ions in positive ion mode.

-

Mass Analysis: The generated ions are then transferred into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio.

Caption: Workflow for ESI-MS analysis.

Interpretation of the Mass Spectrum

The most crucial piece of information from the mass spectrum is the molecular ion peak. For 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene, this will appear as a pair of peaks of nearly equal intensity at m/z 238 and 240, corresponding to the two isotopes of bromine. This characteristic isotopic pattern is a strong indicator of the presence of a single bromine atom in the molecule.

Fragmentation analysis can further corroborate the structure. The loss of a methyl radical (CH₃) would result in a fragment ion at m/z 223/225. The loss of the bromine atom would give a fragment at m/z 160. These fragmentation pathways are consistent with the proposed structure.

III. Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[11][12][13][14][15] It is particularly useful for identifying the functional groups present in a molecule.[11]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |

| ~ 2950 - 2850 | Weak | Aliphatic C-H stretch (CH₃) |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1300 - 1100 | Strong | C-F stretch |

| ~ 700 - 500 | Medium | C-Br stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing solid or liquid samples with minimal preparation.[15]

-

Sample Placement: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

IR Beam Interaction: An infrared beam is passed through the ATR crystal in such a way that it reflects internally. At each reflection point, an evanescent wave penetrates a short distance into the sample, where the IR radiation can be absorbed.

-

Detection: The attenuated IR beam exits the crystal and is directed to the detector.

-

Data Processing: A Fourier transform is performed on the resulting interferogram to generate the IR spectrum.[14]

Caption: Workflow for ATR-FTIR analysis.

Interpretation of the IR Spectrum

The IR spectrum provides a "fingerprint" of the molecule. The presence of weak bands above 3000 cm⁻¹ is indicative of the aromatic C-H stretching vibrations. The weak absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl group. The characteristic absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations of the benzene ring. The most intense bands in the spectrum are expected in the 1300-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations. Finally, the C-Br stretching vibration will likely appear in the fingerprint region, below 700 cm⁻¹.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states.[16][17][18] This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and systems with conjugation.[18][19]

Expected UV-Vis Absorption

For 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene, the primary chromophore is the substituted benzene ring. The presence of the sulfur atom with its lone pairs of electrons and the halogen substituents will influence the electronic transitions. It is expected to exhibit absorption maxima (λ_max) in the UV region, likely between 200 and 300 nm, corresponding to π → π* transitions of the aromatic system. The exact position and intensity of these absorptions would need to be determined experimentally.

Conclusion

The comprehensive spectral analysis of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene through NMR, MS, and IR spectroscopy provides a detailed and unambiguous confirmation of its chemical structure. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the connectivity and chemical environment of the atoms, mass spectrometry confirms the molecular weight and provides fragmentation data, and IR spectroscopy identifies the key functional groups. Together, these techniques form a robust analytical workflow that is essential for the characterization of novel compounds in the pharmaceutical industry. The predicted data and methodologies outlined in this guide serve as a blueprint for the rigorous structural elucidation required for advancing drug discovery and development programs.

References

- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.

- FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. FindLight. Published March 27, 2019.

- Application of NMR in drug discovery. researchmap.

- Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy. Published June 25, 2024.

- Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing.

- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.

- NMR Spectroscopy in Drug Discovery and Development. Labome. Published March 14, 2014.

- MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*. Taylor & Francis Online.

- Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News.

- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.com. Published May 22, 2024.

- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.

- Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. ACS Publications.

- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research.

- UV-Visible Spectroscopy for Organic Compound Analysis. Scribd.

- Ultraviolet–visible spectroscopy. Wikipedia.

- Principles of FTIR Spectroscopy. MSU chemistry.

- FTIR spectroscopy - principles and applications. ResearchGate.

- Fourier Transform Infrared Spectroscopy (FTIR) Overview. Agilent.

- Theory of FTIR Spectroscopy. JASCO Inc.

- HIGH RESOLUTION SPECTROSCOPIC STUDIES OF SMALL MOLECULES.

- UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Published October 4, 2022.

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. NIH.

- Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Published May 30, 2024.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 3. pharmafocusamerica.com [pharmafocusamerica.com]

- 4. longdom.org [longdom.org]

- 5. researchmap.jp [researchmap.jp]

- 6. azooptics.com [azooptics.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News [drugdiscoverynews.com]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zefsci.com [zefsci.com]

- 11. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. jascoinc.com [jascoinc.com]

- 16. longdom.org [longdom.org]

- 17. eu-opensci.org [eu-opensci.org]

- 18. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene: A Technical Guide for Drug Development Professionals

Foreword: Embracing the Unknown in Pharmaceutical Research

In the fast-paced world of drug discovery and development, researchers often encounter novel chemical entities with limited characterization. 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene represents one such compound—a promising building block whose full potential is yet to be unlocked. This guide is crafted for the discerning scientist, providing a robust framework for understanding and experimentally determining the solubility of this compound in common organic solvents. We will delve into the theoretical underpinnings of its solubility, offer predictive insights, and provide detailed, field-proven methodologies for empirical validation. Our approach is grounded in scientific integrity, ensuring that the protocols described are self-validating and the insights are actionable for your research endeavors.

Physicochemical Profile of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₂S | ChemScene[1] |

| Molecular Weight | 239.08 g/mol | ChemScene[1] |

| CAS Number | 648905-87-7 | ChemScene[1] |

| Calculated LogP | 3.4492 | ChemScene[1] |

| Purity | ≥98% | ChemScene[1] |

The calculated LogP of 3.4492 suggests that 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is a lipophilic, or fat-loving, compound.[1] This high LogP value is a strong indicator of poor aqueous solubility and a preference for non-polar organic solvents. The presence of two fluorine atoms and a bromine atom contributes to the molecule's electrophilic character and potential for halogen bonding, while the methylsulfanyl group introduces a degree of polarity and a potential site for metabolic activity.

For context, the related compound 1-Bromo-3,5-difluorobenzene is a clear, colorless to light yellow liquid with a boiling point of 140 °C and a density of 1.676 g/mL at 25 °C.[2] While the addition of the methylsulfanyl group to this core structure will alter these properties, we can anticipate that 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is likely a liquid or a low-melting solid at room temperature.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like"

The adage "like dissolves like" remains a fundamental principle in predicting solubility.[3] This rule suggests that substances with similar polarities are more likely to be soluble in one another.[3] The polarity of a solvent is determined by the distribution of electron density within its molecules. Polar solvents have a significant separation of charge, leading to a dipole moment, while non-polar solvents have a more even distribution of charge.

Based on its structure, 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene can be classified as a moderately polar to non-polar compound. The halogen atoms and the sulfur atom introduce some polarity, but the overall dominance of the benzene ring and the methyl group suggests a preference for solvents of low to moderate polarity.

To further refine our predictions, we can consider Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). While experimentally determined HSP values for our target compound are unavailable, we can estimate them based on its functional groups. The high degree of halogenation suggests a significant contribution from dispersion and polar forces, with a minimal contribution from hydrogen bonding as the molecule lacks hydrogen bond donors.

A Practical Approach to Solubility Determination: Experimental Protocols

In the absence of published data, empirical determination is the most reliable method for assessing the solubility of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene. The following protocols are designed to provide a comprehensive understanding of its solubility profile in a range of common organic solvents.

Qualitative Solubility Assessment: A Rapid Screening Method

This initial screen provides a quick, semi-quantitative assessment of solubility in a variety of solvents, allowing for the prioritization of solvents for more rigorous quantitative analysis.

Materials:

-

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene

-

A selection of common organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Small vials or test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 10 mg of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene to a clean, dry vial.

-

Add 1 mL of the selected solvent to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. Classify the solubility as:

-

Freely Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

This qualitative assessment will guide the selection of solvents for the more labor-intensive quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[4]

Materials:

-

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene

-

Selected organic solvents

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Prepare a stock solution of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene in a solvent in which it is freely soluble (e.g., dichloromethane) for the creation of a calibration curve.

-

Add an excess amount of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume of the test solvent to each vial.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Construct a calibration curve using the prepared stock solution to quantify the solubility in mg/mL or mol/L.

Workflow for Quantitative Solubility Determination

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Predicted Solubility Profile and Solvent Selection Rationale

Based on the physicochemical properties and theoretical considerations, we can anticipate the following solubility trends for 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | Moderate to High | The non-polar aromatic core of the solute will have favorable interactions with these solvents through dispersion forces. |

| Polar Aprotic | Dichloromethane, Ethyl Acetate, Acetone | High | These solvents offer a balance of polarity to interact with the polar functionalities of the solute without the strong hydrogen bonding that would hinder dissolution. |

| Polar Aprotic (Amide) | DMF, DMSO | High | The strong dipole moments of these solvents are expected to effectively solvate the polar regions of the molecule. |

| Polar Protic | Methanol, Isopropanol | Low to Moderate | The hydrogen bonding network of the protic solvents may not be effectively disrupted by the solute, which lacks strong hydrogen bond accepting or donating capabilities. |

| Aqueous | Water | Very Low | The high lipophilicity (high LogP) and lack of significant hydrogen bonding potential predict poor solubility in water. |

Logical Flow for Solvent Selection in Drug Development

Caption: Decision tree for solvent selection based on the stage of drug development.

Conclusion: A Data-Driven Path Forward

While a comprehensive, publicly available dataset on the solubility of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is currently lacking, a combination of theoretical prediction and systematic experimental validation provides a clear path to understanding its behavior in common organic solvents. Its anticipated lipophilic nature suggests a preference for non-polar and polar aprotic solvents, making it a versatile building block for a variety of synthetic transformations. The protocols outlined in this guide offer a robust framework for generating the necessary solubility data to confidently advance your research and development efforts. As with any new chemical entity, careful and thorough characterization is paramount to unlocking its full potential in the synthesis of novel therapeutics.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- ChemScene. (n.d.). 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene.

- ChemicalBook. (2025, September 25). 1-Bromo-3,5-difluorobenzene.

- Sigma-Aldrich. (n.d.). 1-Bromo-3,5-difluorobenzene 98%.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

An In-Depth Technical Guide to 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene, a halogenated and sulfur-containing aromatic compound of increasing interest in medicinal chemistry and materials science. This document details the molecule's structure, including its SMILES notation, and outlines its key physicochemical properties. A plausible synthetic route is proposed with a detailed discussion of the underlying chemical principles. Furthermore, this guide explores the potential applications of this compound, particularly as a versatile building block in the development of novel therapeutic agents.

Chemical Structure and Properties

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is a substituted benzene ring featuring a bromine atom, two fluorine atoms, and a methylsulfanyl group. This unique combination of functional groups imparts specific steric and electronic properties that are highly valuable in the design of bioactive molecules.

SMILES (Simplified Molecular-Input Line-Entry System): CSC1=C(F)C=C(Br)C=C1F[1][2]

The SMILES string provides a linear representation of the molecule's two-dimensional structure, which is essential for cheminformatics and database searches.

Physicochemical Properties:

A summary of the key physicochemical properties of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 648905-87-7 | [1][2] |

| Molecular Formula | C₇H₅BrF₂S | [1][2] |

| Molecular Weight | 239.08 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Boiling Point | ~200 °C (Predicted) | [3] |

| Density | ~1.67 g/mL (Predicted) | [3] |

Structural Visualization:

The two-dimensional structure of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene can be visualized as follows:

Caption: 2D Structure of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene

Synthesis of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene

Proposed Synthetic Pathway:

A viable starting material for the synthesis is 1-bromo-2,4,6-trifluorobenzene. The fluorine atom positioned between two other electron-withdrawing fluorine atoms is highly activated towards nucleophilic attack. The proposed reaction is with sodium thiomethoxide (NaSMe), a strong nucleophile that can displace a fluoride ion.

Reaction Scheme:

Caption: Proposed Synthesis of 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene

Experimental Protocol (Hypothetical):

This protocol is a generalized procedure based on known SNAr reactions with sulfur nucleophiles on polyfluorinated aromatic compounds. Optimization of reaction conditions would be necessary to achieve high yields and purity.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add sodium thiomethoxide (1.1 equivalents) to the solvent and stir until fully dissolved or a fine suspension is formed. To this mixture, add 1-bromo-2,4,6-trifluorobenzene (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into a beaker of cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by vacuum distillation to yield pure 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene.

Causality Behind Experimental Choices:

-

Choice of Precursor: 1-Bromo-2,4,6-trifluorobenzene is an ideal precursor because the fluorine atoms strongly activate the benzene ring towards nucleophilic attack. The fluorine at the 4-position is the most sterically accessible and electronically activated for substitution.

-

Nucleophile: Sodium thiomethoxide is a potent sulfur nucleophile, ensuring an efficient displacement of the fluoride leaving group.

-

Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism.

-

Heat: The application of heat is often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Applications in Research and Drug Development

The strategic placement of fluorine and a methylsulfanyl group on a brominated benzene scaffold makes 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene a valuable building block in medicinal chemistry.

Role of Fluorine in Drug Design:

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties. Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, which can improve drug-receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the metabolic stability and half-life of a drug.

The Thioether Moiety:

The methylsulfanyl (-SMe) group can also play a crucial role in drug design. It can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket. The sulfur atom can also be a site for metabolism, which can be strategically utilized in prodrug design.

Potential Therapeutic Targets:

While specific drugs containing the 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene moiety are not yet prevalent in the market, its structural features suggest its potential use in the development of:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings that occupy the ATP-binding site of the enzyme. The unique electronic and steric profile of this compound could be exploited to design potent and selective inhibitors for various kinases implicated in cancer and inflammatory diseases.

-

GPCR Modulators: G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are important drug targets. The lipophilicity and hydrogen bonding potential of this molecule could be advantageous in designing ligands that interact with the hydrophobic pockets of GPCRs.

The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the rapid generation of diverse compound libraries for high-throughput screening.

Safety and Handling

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is a specialized chemical intermediate with significant potential for application in drug discovery and materials science. Its unique structural and electronic properties, stemming from the combination of bromo, difluoro, and methylsulfanyl functionalities, make it an attractive building block for the synthesis of complex and novel molecules. While detailed synthetic and application data in the public literature is still emerging, the foundational principles of organic chemistry provide a clear path for its synthesis and highlight its potential for future innovations.

References

- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. [URL: https://patents.google.

- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents. [URL: https://patents.google.

- CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents. [URL: https://patents.google.

- DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents. [URL: https://patents.google.

- ChemScene. 648905-87-7 | 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene. [URL: https://www.chemscene.com/products/1-Bromo-3,5-difluoro-4-methylsulfanyl-benzene-CS-0194820.html]

- PubChem. 1-Bromo-3,5-difluorobenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-3,5-difluorobenzene]

- BLDpharm. 648905-87-7|1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene. [URL: https://www.bldpharm.com/products/648905-87-7.html]

- Sigma-Aldrich. 1-Bromo-3,5-difluorobenzene 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/290165]

- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963]

- SpectraBase. 1-Bromo-3,5-dihexylbenzene - Optional[13C NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/1tHUiov2Ny4]

- ChemicalBook. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/461-96-1_1hnmr.htm]

- Benchchem. Application Note: Preparation of 1-Bromo-3,5-difluorobenzene-d3 Solution for Mass Spectrometry. [URL: https://www.benchchem.com/application-note/preparation-of-1-bromo-3-5-difluorobenzene-d3-solution-for-mass-spectrometry]

- Supporting Information - 3. [URL: https://www.organic-chemistry.

- ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [URL: https://www.researchgate.net/figure/1-H-Chemical-Shifts-and-Selected-1-H-1-H-Coupling-Constants_tbl1_228741349]

- PubChem. 1-Bromo-3,5-difluoro-4-iso-pentyloxybenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/91658482]

- ChemicalBook. 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene CAS 648905-87-7. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82531078.htm]

Sources

An In-Depth Technical Guide to 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene for Researchers and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine and sulfur-containing moieties into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. 1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene emerges as a key building block, offering a unique combination of reactive sites and functional groups that are highly valuable for medicinal chemists. This guide provides a comprehensive technical overview of this compound, from its chemical identity and commercial availability to its potential applications and handling protocols, designed to empower researchers in their quest for novel therapeutics.

Chemical Identity and Physicochemical Properties

1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene is a substituted aromatic compound with the molecular formula C₇H₅BrF₂S.[1][2] Its structure features a benzene ring substituted with a bromine atom, two fluorine atoms, and a methylsulfanyl group. This unique arrangement of substituents provides a platform for diverse chemical modifications.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 648905-87-7 | [1][2] |

| Molecular Formula | C₇H₅BrF₂S | [1][2] |

| Molecular Weight | 239.08 g/mol | [1][2] |

| Synonyms | 5-Bromo-1,3-difluoro-2-methylsulfanylbenzene | [1] |

| SMILES | CSC1=C(C=C(C=C1F)Br)F | [1] |

| LogP | 3.4492 | [1] |

| Topological Polar Surface Area (TPSA) | 0 Ų | [1] |

| Number of Hydrogen Bond Acceptors | 1 | [1] |

| Number of Hydrogen Bond Donors | 0 | [1] |

| Number of Rotatable Bonds | 1 | [1] |

Commercial Availability and Procurement